molecular formula C15H23N3O4S B7533753 1-Tert-butyl-3-(3-morpholin-4-ylsulfonylphenyl)urea

1-Tert-butyl-3-(3-morpholin-4-ylsulfonylphenyl)urea

Cat. No.: B7533753
M. Wt: 341.4 g/mol
InChI Key: ZSQCQIVEENLQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-3-(3-morpholin-4-ylsulfonylphenyl)urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

1-Tert-butyl-3-(3-morpholin-4-ylsulfonylphenyl)urea selectively binds to and inhibits the activity of BTK, a key signaling molecule in BCR signaling. BTK is required for the activation of downstream signaling pathways that promote B-cell survival and proliferation. By inhibiting BTK, this compound blocks BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK activity in B-cells, without affecting other kinases in the same family. This selectivity reduces the risk of off-target effects and toxicity. In preclinical studies, this compound has been shown to induce apoptosis in B-cells, leading to tumor regression.

Advantages and Limitations for Lab Experiments

One advantage of 1-Tert-butyl-3-(3-morpholin-4-ylsulfonylphenyl)urea is its high potency and selectivity for BTK. This makes it an attractive candidate for the treatment of B-cell malignancies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the study of 1-Tert-butyl-3-(3-morpholin-4-ylsulfonylphenyl)urea. One area of interest is the evaluation of this compound in combination with other targeted therapies or chemotherapy agents. Another area of interest is the exploration of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis, where BCR signaling plays a role in disease pathogenesis. Additionally, the development of more potent and selective BTK inhibitors may lead to improved efficacy and reduced toxicity in the treatment of B-cell malignancies.

Synthesis Methods

The synthesis of 1-Tert-butyl-3-(3-morpholin-4-ylsulfonylphenyl)urea involves several steps, starting with the reaction of 3-bromoanisole with tert-butylamine to form 1-tert-butyl-3-(3-methoxyphenyl)urea. This intermediate is then reacted with 3-chloro-4-morpholinosulfonylphenyl isocyanate to yield this compound.

Scientific Research Applications

1-Tert-butyl-3-(3-morpholin-4-ylsulfonylphenyl)urea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in B-cells, leading to tumor regression.

Properties

IUPAC Name

1-tert-butyl-3-(3-morpholin-4-ylsulfonylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-15(2,3)17-14(19)16-12-5-4-6-13(11-12)23(20,21)18-7-9-22-10-8-18/h4-6,11H,7-10H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQCQIVEENLQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.